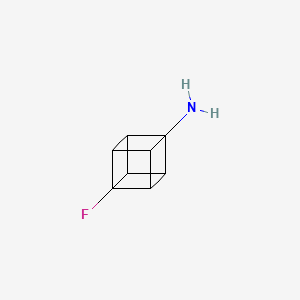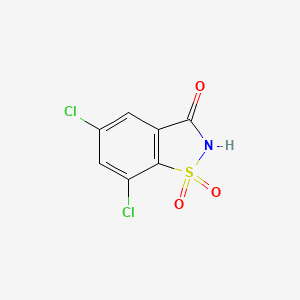
3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline is a chemical compound that features a trifluoromethyl group and a piperazine ring. The presence of these functional groups makes it a compound of interest in various fields, including pharmaceuticals and agrochemicals. The trifluoromethyl group is known for its ability to enhance the biological activity of molecules, while the piperazine ring is commonly found in many bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group and the piperazine ring onto an aniline derivative. One common method involves the nucleophilic aromatic substitution reaction where a suitable aniline derivative is reacted with a trifluoromethylating agent under basic conditions. The piperazine ring can be introduced through a subsequent nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aniline or piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its bioactive functional groups.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to biological targets, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Lacks the piperazine ring but has similar trifluoromethyl functionality.
4-Methylpiperazine: Contains the piperazine ring but lacks the trifluoromethyl group.
3-(4-Methylpiperazin-1-yl)aniline: Similar structure but without the trifluoromethyl group.
Uniqueness
3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline is unique due to the combination of the trifluoromethyl group and the piperazine ring. This combination enhances its biological activity and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H16F3N3 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H16F3N3/c1-17-4-6-18(7-5-17)11-8-9(16)2-3-10(11)12(13,14)15/h2-3,8H,4-7,16H2,1H3 |
InChI Key |
VFMPTWXGIZOFBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)











